molecular formula C7H3Cl2NO3 B1295142 2-Chloro-5-nitrobenzoyl chloride CAS No. 25784-91-2

2-Chloro-5-nitrobenzoyl chloride

Cat. No.: B1295142
CAS No.: 25784-91-2
M. Wt: 220.01 g/mol
InChI Key: OGLKKYALUKXVPQ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of both a chloro and a nitro group on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzoyl chloride is typically synthesized from 2-chloro-5-nitrobenzoic acid. The preparation involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H3Cl2NO4+SOCl2C7H3Cl2NO3+SO2+HCl\text{C7H3Cl2NO4} + \text{SOCl2} \rightarrow \text{C7H3Cl2NO3} + \text{SO2} + \text{HCl} C7H3Cl2NO4+SOCl2→C7H3Cl2NO3+SO2+HCl

The reaction is carried out in the presence of a solvent such as dichloromethane, and the mixture is heated to reflux until the evolution of gases ceases .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-5-nitrobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    2-Chloro-5-aminobenzoyl chloride: from reduction.

    2-Chloro-5-nitrobenzoic acid: from hydrolysis

Scientific Research Applications

2-Chloro-5-nitrobenzoyl chloride is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

    Medicine: It is involved in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in biochemical pathways. The compound’s ability to inhibit enzymes and interact with biological targets makes it valuable in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-4-nitrobenzoyl chloride
  • 4-Chloro-3-nitrobenzoyl chloride
  • 2-Chloro-3-nitrobenzoyl chloride

Comparison: 2-Chloro-5-nitrobenzoyl chloride is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in synthetic transformations .

Properties

IUPAC Name

2-chloro-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLKKYALUKXVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067148
Record name Benzoyl chloride, 2-chloro-5-nitro-
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Molecular Weight

220.01 g/mol
Source PubChem
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CAS No.

25784-91-2
Record name 2-Chloro-5-nitrobenzoyl chloride
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name 2-chloro-5-nitrobenzoyl chloride
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Synthesis routes and methods I

Procedure details

As described for Reference Example 21, 5.0 g of 2-chloro-5-nitrobenzoic acid is reacted with 50 ml of thionyl chloride to give 5.6 g of the product as an off-white solid.
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Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-5-nitro-benzoic acid (10 g, 49.6 mmol), oxalyl chloride was added dropwise (12.6 g, 2.0 equiv.). The resulting yellow solution was stirred at room temperature under argon overnight. The solvent was removed under vacuum to give a yellowish solid (10.8 g).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The process of claim 86 wherein the 2-chloro-5-nitrobenzoic acid is contacted with phosphorus pentachloride to form the 2-chloro-5-nitrobenzoyl chloride.
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Synthesis routes and methods V

Procedure details

As shown in scheme E, reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride gave 2-chloro-5-nitrobenzoyl chloride, which on further treatment with benzyl glycinate in the presence of triethylamine gave benzyl 2-(2-chloro-5-nitrobenzamido)acetate (intermediate 6). Treatment of intermediate 6 either with K18F or K19F in the presence of kryptofix [2.2.2] or 18-crown-6 to yield benzyl 2-(2-fluoro-5-nitrobenzamido)acetate, which on further reduction with hydrogen gas or hydrogen source in the presence of Pd/C gave 2-(5-amino-2-fluorobenzamido)acetic acid (compound 5).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chloro-5-nitrobenzoyl chloride contribute to the synthesis of 1-amino-4-quinolone-3-carboxylic acids, and what makes these acids significant?

A1: this compound serves as a crucial starting material in a multi-step synthesis of 1-amino-4-quinolone-3-carboxylic acids. [] The compound reacts with enehydrazinocarboxylic esters or hydrazine derivatives, ultimately leading to the formation of the desired quinolone structure. These acids are particularly significant because they can be further modified to produce 1,7-diaminoquinolonecarboxylic acids, a class of compounds known for their potent antibacterial activity. []

Q2: Could you elaborate on the specific reactions involving this compound in this synthesis?

A2: The research highlights two key reactions involving this compound: []

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